molecular formula C12H15BrNO5P B5065330 diethyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate

diethyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate

Cat. No. B5065330
M. Wt: 364.13 g/mol
InChI Key: JAKUQHVGXURMGL-UHFFFAOYSA-N
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Description

Diethyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate, also known as BHIP, is a chemical compound that has gained significant attention in the scientific research community due to its unique structure and potential applications. BHIP is a phosphonate derivative of indole, which is a heterocyclic aromatic compound commonly found in many natural products. BHIP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.

Mechanism of Action

Diethyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate's mechanism of action depends on its specific application. As a fluorescent probe, this compound's mechanism of action involves its ability to bind to specific biological molecules and emit fluorescent signals upon excitation. As a kinase inhibitor, this compound's mechanism of action involves its ability to bind to the active site of kinases and prevent their activity. As a chelating agent, this compound's mechanism of action involves its ability to form stable complexes with metal ions and remove them from solution.
Biochemical and Physiological Effects
This compound's biochemical and physiological effects depend on its specific application. As a fluorescent probe, this compound has been found to have low cytotoxicity and high biocompatibility, making it suitable for use in live cell imaging. As a kinase inhibitor, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. As a chelating agent, this compound has been found to have high selectivity for metal ions, making it suitable for metal ion detection and removal.

Advantages and Limitations for Lab Experiments

Diethyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate's advantages for lab experiments include its unique structure, high selectivity and sensitivity, and low cytotoxicity. This compound's limitations for lab experiments include its complex synthesis method, limited availability, and potential for photobleaching and phototoxicity.

Future Directions

For research on diethyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate include exploring its potential applications in drug discovery, biosensing, and bioimaging. This compound's unique structure and properties make it a promising candidate for developing new drugs and biosensors. This compound's ability to selectively bind to specific biological molecules also makes it a promising candidate for bioimaging applications. Further studies are needed to optimize this compound's synthesis method and improve its properties for various applications.

Synthesis Methods

Diethyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate can be synthesized using various methods, including the Kabachnik-Fields reaction, the Hantzsch reaction, and the Mannich reaction. The Kabachnik-Fields reaction involves the reaction of a phosphonate ester with an aldehyde or ketone in the presence of a catalyst. The Hantzsch reaction involves the reaction of an aldehyde or ketone with a β-ketoester and ammonia in the presence of a catalyst. The Mannich reaction involves the reaction of an aldehyde or ketone with a primary or secondary amine and formaldehyde in the presence of a catalyst. This compound can also be synthesized using a modified Hantzsch reaction, which involves the reaction of an aldehyde or ketone with a β-ketoester and a phosphonate ester in the presence of a catalyst.

Scientific Research Applications

Diethyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate has been used in various scientific research applications, including as a fluorescent probe for bioimaging, as a kinase inhibitor for cancer treatment, and as a chelating agent for metal ions. This compound has been found to have high selectivity and sensitivity for detecting and imaging biological molecules, such as proteins and nucleic acids, due to its unique structure and fluorescent properties. This compound has also been found to inhibit the activity of kinases, which are enzymes involved in cell signaling pathways that are often dysregulated in cancer cells. This compound's ability to chelate metal ions has also been studied for potential applications in metal ion detection and removal.

properties

IUPAC Name

5-bromo-3-diethoxyphosphoryl-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrNO5P/c1-3-18-20(17,19-4-2)12(16)9-7-8(13)5-6-10(9)14-11(12)15/h5-7,16H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKUQHVGXURMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1(C2=C(C=CC(=C2)Br)NC1=O)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrNO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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